BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE
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Overview
Description
BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE is an organic compound that features a benzyl group attached to a 2-[(3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE typically involves the reaction of benzyl bromide with 2-[(3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-4,6-dimethyl-2-pyridyl)sulfanyl]acetic acid
- Benzyl 2-[(3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]propionate
- Methyl 2-[(3-cyano-4,6-dimethyl-2-pyridyl)sulfanyl]acetate
Uniqueness
BENZYL 2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]ACETATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzyl ester moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
benzyl 2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-8-13(2)19-17(15(12)9-18)22-11-16(20)21-10-14-6-4-3-5-7-14/h3-8H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHABOESTJZLCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)OCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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